4-methylbenzene-1,3-diol
Overview
Description
4-Methylresorcinol, also known as 4-methylbenzene-1,3-diol, is a chemical compound with the molecular formula C7H8O2 . It is used in research, particularly in the synthesis of (3’R,4’R)- (+)-cis-khellactone derivatives, which are potent anti-HIV agents .
Synthesis Analysis
4-Methylresorcinol can be synthesized through various methods. One approach involves the reaction of (2-ethoxyvinyl)-phosphonic dichloride with 4-methylresorcinol, resulting in a mixture of regioisomeric cage phosphonates . Another method involves the synthesis of azobenzene-containing bent-core mesogens derived from 4-methylresorcinol .Molecular Structure Analysis
The molecular structure of 4-Methylresorcinol consists of a benzene ring with two hydroxyl groups and one methyl group attached . The exact arrangement of these groups can influence the compound’s properties and reactivity.Chemical Reactions Analysis
4-Methylresorcinol can undergo various chemical reactions. For instance, it can react with (2-ethoxyvinyl)-phosphonic dichloride to form a mixture of regioisomeric cage phosphonates . It can also form dark conglomerate phases when used in the synthesis of azobenzene-containing bent-core mesogens .Physical and Chemical Properties Analysis
4-Methylresorcinol has a molecular weight of 124.14 . It has a melting point of 104-108 °C and a boiling point of 264 °C . Other properties include a density of 1.210, a refractive index of 1.4922, and a flash point of 130 °C .Scientific Research Applications
Co-crystal Engineering
- Application : 4-Methylresorcinol is used in the design of ternary molecular solids, particularly in crystal engineering. It has been shown that 2- and 5-methylresorcinol form co-crystals with 4,4'-bipyridine, and these structures can be manipulated by replacing some bipyridine molecules with others of similar shape and size, thus offering a method for engineering ternary co-crystals (Tothadi, Mukherjee, & Desiraju, 2011).
Liquid Crystal Research
- Application : In the field of liquid crystals, 4-Methylresorcinol derivatives, such as 4-chloro-2-methylresorcinol, have been used as central units in new bent-core molecules. These molecules demonstrate significant liquid crystalline properties, which are influenced by lateral substitution on the outer ring (Alaasar, Prehm, & Tschierske, 2014).
Biochemical Studies
- Application : Research has explored the interaction of 4-Methylresorcinol with enzymes like tyrosinase. Studies indicate that compounds like 4-methylresorcinol can act as substrates for tyrosinase, and their interaction with the enzyme has been analyzed in terms of kinetic constants and binding mechanisms (García-Jiménez et al., 2016).
Thermochemical Research
- Application : 4-Methylresorcinol has been studied for its thermochemical properties, specifically the enthalpic effect of methyl substituents in benzenediols. Research in this area contributes to a deeper understanding of the energetics of alkyl substituted benzenediols (Silva & Ferreira, 2009).
Material Science
- Application : In material science, 4-Methylresorcinol has been used in the synthesis of organic aerogels. The research focused on the preparation of 5-methylresorcinol and formaldehyde-based organic aerogels in non-aqueous media, which has implications for developing new materials with unique properties (Peikolainen et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methylresorcinol is a phenolic compound that has been shown to have a broad spectrum of antimicrobial activity . It is an inhibitor of 3-hydroxybenzoic acid, a key metabolic intermediate in the biosynthesis of aromatic amino acids and lignin .
Mode of Action
It is known to inhibit the enzyme tyrosine ammonia lyase, which converts tyrosine to 3-hydroxybenzoic acid . This inhibition disrupts the biosynthesis of aromatic amino acids and lignin, affecting the growth and development of microorganisms.
Biochemical Pathways
4-Methylresorcinol affects the biochemical pathways involved in the biosynthesis of aromatic amino acids and lignin . It has been found that cyanobacteria employ two different biosynthetic pathways to produce unique alkylresorcinol scaffolds . These convergent pathways intersect by sharing biosynthetic elements which lead to common structural motifs .
Pharmacokinetics
Its molecular weight is 12414 g/mol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The inhibition of the enzyme tyrosine ammonia lyase by 4-Methylresorcinol disrupts the biosynthesis of aromatic amino acids and lignin . This disruption can affect the growth and development of microorganisms, demonstrating the compound’s antimicrobial activity .
Action Environment
The action of 4-Methylresorcinol can be influenced by various environmental factors. For instance, temperature can affect the phase change data of the compound . .
Biochemical Analysis
Biochemical Properties
4-Methylresorcinol plays a significant role in biochemical reactions due to its reactive hydroxyl groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as an intermediate in the synthesis of antiseptic and antifungal medications, indicating its interaction with microbial enzymes. The hydroxyl groups in 4-Methylresorcinol allow it to undergo various chemical transformations, making it a versatile compound in biochemical processes .
Cellular Effects
4-Methylresorcinol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In dermatological applications, it has been shown to affect pigment molecules, thereby influencing skin pigmentation. This suggests that 4-Methylresorcinol can modulate gene expression related to melanin production. Additionally, its antifungal properties indicate that it can disrupt fungal cell metabolism and signaling pathways .
Molecular Mechanism
At the molecular level, 4-Methylresorcinol exerts its effects through binding interactions with biomolecules. Its hydroxyl groups can form hydrogen bonds with enzymes and proteins, leading to enzyme inhibition or activation. For example, in antifungal applications, 4-Methylresorcinol may inhibit fungal enzymes, disrupting their metabolic processes. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylresorcinol can change over time. The compound is relatively stable under heat, with high boiling and melting points, indicating its stability in various formulations. Its reactivity due to the hydroxyl groups means it can undergo degradation over time, especially in the presence of light and oxygen. Long-term studies have shown that 4-Methylresorcinol can have sustained effects on cellular function, particularly in dermatological applications .
Dosage Effects in Animal Models
The effects of 4-Methylresorcinol vary with different dosages in animal models. At low doses, it can effectively inhibit microbial growth without causing significant toxicity. At high doses, 4-Methylresorcinol can be toxic, necessitating careful management in industrial and pharmaceutical applications. Studies have shown that high concentrations can lead to adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
4-Methylresorcinol is involved in various metabolic pathways. It can be hydroxylated to form 5-hydroxy-2-methylmuconic semialdehyde, a ring-cleavage product. This intermediate can further degrade into 2-methyl-4-oxalocrotonate, indicating its role in the degradation of aromatic compounds. The compound interacts with enzymes such as hydroxylases and dehydrogenases, which facilitate its transformation and degradation .
Transport and Distribution
Within cells and tissues, 4-Methylresorcinol is transported and distributed through interactions with transporters and binding proteins. Its solubility in water and organic solvents allows it to diffuse across cell membranes easily. Once inside the cell, it can localize to various compartments, depending on its interactions with cellular proteins. This distribution is crucial for its effectiveness in pharmaceutical and cosmetic applications .
Subcellular Localization
4-Methylresorcinol’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, in skin cells, 4-Methylresorcinol may localize to melanosomes, where it interacts with pigment molecules to influence melanin production. This localization is essential for its role in skin lightening products .
Properties
IUPAC Name |
4-methylbenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-2-3-6(8)4-7(5)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYDIAAMUCQQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060092 | |
Record name | 1,3-Benzenediol, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496-73-1 | |
Record name | 4-Methylresorcinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=496-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediol, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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